molecular formula C6H6O B1355226 1,3,5-Trideuterio-2-deuteriooxybenzene CAS No. 80441-87-8

1,3,5-Trideuterio-2-deuteriooxybenzene

Cat. No.: B1355226
CAS No.: 80441-87-8
M. Wt: 98.14 g/mol
InChI Key: ISWSIDIOOBJBQZ-FYPISFBKSA-N
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Description

1,3,5-Trideuterio-2-deuteriooxybenzene is a deuterated derivative of phenol, where three hydrogen atoms on the benzene ring and one hydrogen atom on the hydroxyl group are replaced with deuterium. Deuterium is a stable isotope of hydrogen, containing one proton and one neutron, which makes it heavier than regular hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trideuterio-2-deuteriooxybenzene can be synthesized through several methods. One common approach involves the deuteration of phenol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure the incorporation of deuterium atoms into the benzene ring and the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized reactors designed to handle high-pressure deuterium gas. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process, making it more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trideuterio-2-deuteriooxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated quinones.

    Reduction: Reduction reactions can convert it back to deuterated cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used for reduction reactions.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Deuterated quinones.

    Reduction: Deuterated cyclohexanol derivatives.

    Substitution: Various deuterated aromatic compounds depending on the substituent introduced.

Scientific Research Applications

1,3,5-Trideuterio-2-deuteriooxybenzene has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in drug development to investigate the metabolic pathways and stability of deuterated drugs.

    Industry: Applied in the production of deuterated solvents and reagents for nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of 1,3,5-Trideuterio-2-deuteriooxybenzene involves the incorporation of deuterium atoms into various molecular targets. The presence of deuterium can alter the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This isotopic effect is particularly useful in studying reaction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trideuterio-2-hydroxybenzene: Similar structure but with regular hydrogen on the hydroxyl group.

    1,3,5-Trideuterio-4-deuteriooxybenzene: Deuterium substitution at a different position on the benzene ring.

    1,3,5-Trideuterio-2-methoxybenzene: Methoxy group instead of hydroxyl group.

Uniqueness

1,3,5-Trideuterio-2-deuteriooxybenzene is unique due to the specific placement of deuterium atoms, which can significantly influence its chemical and physical properties. The deuterium atoms increase the compound’s stability and alter its reactivity compared to non-deuterated analogs, making it valuable for specialized research applications.

Properties

IUPAC Name

1,3,5-trideuterio-2-deuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-FYPISFBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584388
Record name (O,2,4,6-~2~H_4_)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80441-87-8
Record name (O,2,4,6-~2~H_4_)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80441-87-8
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